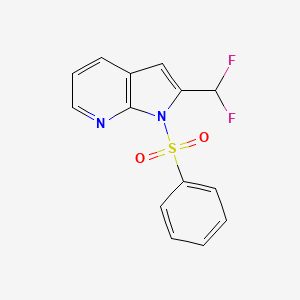

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-(difluoromethyl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O2S/c15-13(16)12-9-10-5-4-8-17-14(10)18(12)21(19,20)11-6-2-1-3-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQPEHJNVCYETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201169750 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-32-1 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201169750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is a heterocyclic organic compound featuring a 7-azaindole core, a structure of significant interest in medicinal chemistry. The 7-azaindole scaffold is recognized as a "privileged structure," particularly in the development of kinase inhibitors, due to its ability to mimic the adenine fragment of ATP and form key hydrogen bonding interactions within the kinase hinge region.[1] The substitution with a difluoromethyl group at the 2-position and a phenylsulfonyl group at the 1-position modulates the molecule's electronic and steric properties, influencing its physicochemical characteristics and potential biological activity. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a conceptual framework for its potential mechanism of action.

Chemical Identity and Structure

The fundamental identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

| CAS Number | 1363381-32-1 |

| Molecular Formula | C₁₄H₁₀F₂N₂O₂S |

| Molecular Weight | 308.31 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=C2)C(F)F)C3=C(C=CC=N3) |

| InChI Key | KQQPEHJNVCYETL-UHFFFAOYSA-N |

| Physical Form | Solid |

Physicochemical Properties

| Property | Experimental Value | Predicted Value |

| Melting Point (°C) | Not Available | 130-160 |

| Boiling Point (°C) | Not Available | ~530 |

| Water Solubility (mg/L) | Not Available | Low |

| logP (Octanol-Water Partition Coefficient) | Not Available | ~2.5-3.5 |

| pKa (Acid Dissociation Constant) | Not Available | Basic pKa: ~2-3 (Pyridine N), Acidic pKa: >14 (Pyrrole NH) |

Experimental Protocols

While specific experimental data for the target molecule is unavailable, the following are detailed, standard methodologies for determining key physicochemical properties, adapted from relevant literature on analogous fluorinated azaindole compounds.[4][5]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique.[6]

Protocol:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Accurately weigh and dissolve a sample of the compound in the n-octanol-saturated water or water-saturated n-octanol.

-

Mix equal volumes of the organic and aqueous phases in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for equilibrium to be reached (typically 1-2 hours).

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa (Acid Dissociation Constant)

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values. Spectrophotometric titration is a common method for pKa determination, particularly for compounds with a chromophore near the ionization center.[7]

Protocol:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Add a small, constant volume of the compound's stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis spectroscopy.

-

Record the UV-Vis spectrum (e.g., from 210-400 nm) for the compound in each buffer solution.

-

Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH.

-

The pKa can be determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.

Thermal Analysis (Melting Point)

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the thermal stability of a compound.[4]

Protocol:

-

Accurately weigh a small amount of the solid compound (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Place an empty, sealed aluminum pan in the reference position.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event corresponding to melting.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.

Caption: A generalized workflow for the synthesis, purification, and physicochemical profiling of a target compound.

Conceptual Signaling Pathway: 7-Azaindole as a Kinase Inhibitor

7-Azaindole derivatives are frequently designed as ATP-competitive kinase inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting downstream signaling.[3][8]

Caption: General mechanism of ATP-competitive kinase inhibition by a 7-azaindole derivative.

Conclusion

This compound is a molecule with significant potential in drug discovery, leveraging the favorable biological properties of the 7-azaindole scaffold. While experimental physicochemical data is currently lacking, computational predictions provide valuable initial parameters for researchers. The established protocols for determining logP, pKa, and melting point offer a clear path for the experimental characterization of this and related compounds. The conceptual model of its action as a kinase inhibitor provides a solid foundation for its further investigation in relevant biological systems. This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics based on the 7-azaindole framework.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. On-line Software [vcclab.org]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

An In-depth Technical Guide on the Core Mechanism of Action: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data for the compound "2-Difluoromethyl-1-phenylsulfonyl-7-azaindole." This guide, therefore, presents a scientifically inferred mechanism of action based on a comprehensive analysis of its constituent chemical moieties: the 7-azaindole scaffold, the 1-phenylsulfonyl group, and the 2-difluoromethyl group. The proposed mechanism and illustrative data are based on well-established principles in medicinal chemistry and the known biological activities of structurally related compounds.

Introduction: A Privileged Scaffold in Drug Discovery

The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, recognized for its structural resemblance to the adenine fragment of adenosine triphosphate (ATP).[1] This mimicry allows it to serve as an exceptional hinge-binding motif, making it a cornerstone for the design of kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their deregulation is implicated in numerous diseases, most notably cancer.[2]

The subject of this guide, this compound, combines this potent 7-azaindole core with two key substituents: a phenylsulfonyl group at the N1 position and a difluoromethyl group at the C2 position. This combination suggests a rational design strategy aimed at creating a highly specific and potent ATP-competitive inhibitor of a target kinase. This document will deconstruct the probable role of each component to build a cohesive model of the compound's mechanism of action.

Deconstruction of the Core Moieties and Inferred Roles

The 7-Azaindole Scaffold: A Kinase Hinge-Binder

The foundational mechanism of 7-azaindole derivatives in kinase inhibition lies in their ability to form bidentate hydrogen bonds with the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase catalytic domain.[2][4] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole amine (N1-H, when unsubstituted) acts as a hydrogen bond donor. This interaction mimics the binding of ATP's adenine ring, effectively blocking the enzyme's active site.[1][2] While the N1 position in the target molecule is substituted, the crucial N7 interaction remains, and the overall scaffold orients the other functional groups for optimal binding.

Caption: Canonical hydrogen bonding of the 7-azaindole core to a kinase hinge.

The 1-Phenylsulfonyl Group: Modulating Potency and Selectivity

The phenylsulfonyl group at the N1 position serves multiple potential functions. Primarily, it acts as a bulky, hydrophobic moiety that can occupy adjacent hydrophobic pockets within the ATP-binding site. This can significantly enhance binding affinity and contribute to the inhibitor's selectivity profile. In the synthesis of related compounds, this group can also function as a protecting group, but its presence in the final molecule is integral to its interaction with the target.[5][6]

The 2-Difluoromethyl (CF2H) Group: A Lipophilic H-Bond Donor

The incorporation of fluorinated groups is a common strategy to fine-tune the physicochemical properties of drug candidates.[7] The difluoromethyl (CF2H) group is particularly interesting because it can act as a "lipophilic bioisostere" of hydroxyl or thiol groups.[8][9] The C-H bond in the CF2H group is polarized by the two electron-withdrawing fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[8] Placed at the C2 position, this group is positioned to form an additional, stabilizing hydrogen bond with a residue in the ATP-binding site, further anchoring the inhibitor. This enhances potency and can improve metabolic stability.[10]

Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition

Synthesizing the roles of the individual moieties, the proposed mechanism of action for this compound is that of a Type I, ATP-competitive kinase inhibitor .

-

Initial Binding & Anchorage: The 7-azaindole scaffold orients the molecule into the ATP-binding site of a target kinase. The N7 atom of the azaindole ring forms a key hydrogen bond with a backbone amide proton in the hinge region.

-

Affinity and Selectivity: The 1-phenylsulfonyl group projects into a nearby hydrophobic pocket, displacing water molecules and increasing the overall binding affinity through favorable van der Waals interactions.

-

Potency Enhancement: The 2-difluoromethyl group forms a specific hydrogen bond with a hydrogen bond acceptor residue (e.g., a backbone carbonyl or an amino acid side chain like aspartate or glutamate) within the active site.

-

Competitive Inhibition: By occupying the ATP-binding pocket through this network of interactions, the compound prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the kinase and blocking downstream signaling.

Caption: Proposed binding mode of the inhibitor within a kinase active site.

Illustrative Quantitative Data

To characterize a kinase inhibitor like this compound, its potency and selectivity would be determined against a panel of kinases. The data would typically be presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Illustrative Kinase Inhibition Profile (IC50, nM) (Note: These values are hypothetical and for illustrative purposes only.)

| Kinase Target | Family | IC50 (nM) |

| Target Kinase X | Tyrosine Kinase | 5.2 |

| Kinase A | Ser/Thr Kinase | 150 |

| Kinase B | Tyrosine Kinase | 89 |

| Kinase C | Lipid Kinase | > 10,000 |

| Kinase D | Ser/Thr Kinase | 4,500 |

| Kinase E | Tyrosine Kinase | 275 |

This illustrative profile suggests the compound is a potent and selective inhibitor for "Target Kinase X."

Key Experimental Protocols

The following are standard, detailed methodologies that would be employed to validate the proposed mechanism of action.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Objective: To determine the IC50 value of the compound against a target kinase.

-

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a europium-labeled antibody is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Methodology:

-

Reagent Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Setup: In a 384-well plate, add the kinase, the Eu-anti-tag antibody, and the Alexa Fluor™ tracer to the buffer.

-

Compound Addition: Add the serially diluted compound to the wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (high concentration of a known inhibitor).

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

-

Objective: To measure the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase.

-

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Methodology:

-

Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well in a volume equal to the culture medium volume.

-

Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescent signal against the logarithm of inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot Analysis for Pathway Inhibition

-

Objective: To confirm that the compound inhibits the target kinase signaling pathway within intact cells.

-

Principle: This technique measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates on-target inhibition.

-

Methodology:

-

Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-4 hours).

-

Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA) and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-AKT). Subsequently, probe with an antibody for the total substrate protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity to determine the relative decrease in substrate phosphorylation upon compound treatment.

-

Conclusion

Based on a detailed analysis of its chemical architecture, this compound is rationally designed to function as a potent and selective ATP-competitive kinase inhibitor. Its mechanism relies on the established hinge-binding capability of the 7-azaindole scaffold, augmented by specific hydrophobic and hydrogen-bonding interactions contributed by the phenylsulfonyl and difluoromethyl substituents, respectively. The experimental protocols outlined herein provide a clear roadmap for the empirical validation of this proposed mechanism, which is essential for the progression of any such compound in a drug discovery pipeline.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Characterization of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS Number: 1363381-32-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data for the compound 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole (CAS 1363381-32-1) is publicly available. This guide provides a comprehensive characterization based on the well-documented properties of its constituent chemical moieties: the 7-azaindole core, the difluoromethyl group, and the phenylsulfonyl group. The experimental protocols provided are general methodologies for the characterization of similar compounds.

Introduction

This compound is a synthetic organic compound featuring a 7-azaindole scaffold, a core structure known for its diverse biological activities. The presence of a difluoromethyl group at the 2-position and a phenylsulfonyl group at the 1-position suggests potential for this molecule to be a modulator of various biological processes. This guide will explore the theoretical physicochemical properties, potential synthesis strategies, and likely biological activities of this compound, along with generalized experimental protocols for its characterization.

The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The difluoromethyl group serves as a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability and membrane permeability. The phenylsulfonyl group can also act as a bioisostere and influence the compound's physicochemical properties and target interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1363381-32-1 | Publicly available data |

| Molecular Formula | C₁₄H₁₀F₂N₂O₂S | Publicly available data |

| Molecular Weight | 308.31 g/mol | Publicly available data |

| IUPAC Name | 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Publicly available data |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=N3)C(F)F | Publicly available data |

| Predicted LogP | 2.5 - 3.5 | Prediction based on structural components |

| Predicted Solubility | Low in water | Prediction based on structural components |

| Predicted pKa | Weakly acidic/basic | Prediction based on structural components |

Synthesis

While a specific synthesis protocol for this compound has not been published, a plausible synthetic route can be devised based on established methods for the functionalization of the 7-azaindole core. A potential multi-step synthesis is outlined below.

General Synthetic Strategy

A likely synthetic approach would involve the initial synthesis of a 2-substituted-7-azaindole, followed by N-sulfonylation. The introduction of the difluoromethyl group at the C2 position of the 7-azaindole ring is a key challenge.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 2-formyl-7-azaindole

This intermediate can be prepared from commercially available 7-azaindole through various formylation methods, such as the Vilsmeier-Haack reaction.

Step 2: Difluoromethylation of 2-formyl-7-azaindole

The aldehyde can be converted to the difluoromethyl group using a suitable difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents.

Step 3: N-Sulfonylation of 2-difluorometyl-7-azaindole

The final step involves the reaction of 2-difluorometyl-7-azaindole with benzenesulfonyl chloride in the presence of a base, such as sodium hydride or triethylamine, to yield the target compound.

Hypothetical synthesis workflow for the target compound.

Potential Biological Activity and Mechanism of Action

Based on its structural features, this compound is predicted to exhibit biological activity, most likely as a kinase inhibitor.

Kinase Inhibition

The 7-azaindole scaffold is a common pharmacophore in many kinase inhibitors. It can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The difluoromethyl and phenylsulfonyl groups would occupy the ATP-binding pocket, contributing to the binding affinity and selectivity. Potential kinase targets could include receptor tyrosine kinases (RTKs), serine/threonine kinases, or non-receptor tyrosine kinases involved in cancer and inflammatory diseases.

Technical Guide on 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: Assessment of Biological Activity

A Note to the Reader: As of December 2025, there is no publicly available scientific literature detailing the specific biological activity of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. While the compound is commercially available for research purposes, its pharmacological profile, including quantitative data on efficacy, potency, and mechanism of action, has not been published in peer-reviewed journals or patent literature.

Therefore, this document will provide a comprehensive overview of the known biological activities of the broader 7-azaindole class of molecules, with a particular focus on derivatives sharing key structural features with this compound, namely substitutions at the 2-position and a sulfonyl group at the 1-position. This analysis will serve as a predictive guide to the potential therapeutic applications and biological targets of the title compound.

Introduction to the 7-Azaindole Scaffold

The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocycle, a bioisostere of indole, is a common structural motif in a multitude of biologically active compounds.[2] Its ability to form hydrogen bonds via the pyrrole nitrogen and the pyridine nitrogen makes it an effective hinge-binder for various protein kinases.[3] Consequently, 7-azaindole derivatives have been extensively investigated and developed as inhibitors of a wide range of kinases and other biological targets.[1][4] Several 7-azaindole-based drugs, such as the BRAF kinase inhibitor Vemurafenib, are approved for clinical use, underscoring the therapeutic potential of this chemical class.[2]

Predicted Biological Activities Based on Structural Analogs

Based on the extensive research into 7-azaindole derivatives, the biological activity of this compound is likely to fall into one or more of the following categories:

Kinase Inhibition

The most prominent and well-documented activity of 7-azaindole derivatives is the inhibition of protein kinases.[4][5][6] These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 7-azaindole scaffold is a versatile ATP-competitive inhibitor that can be tailored to target specific kinases with high potency and selectivity.[3]

Key Classes of Kinase Targets for 7-Azaindole Derivatives:

-

Serine/Threonine Kinases: This is the largest family of kinases targeted by 7-azaindoles. Notable examples include:

-

BRAF: Vemurafenib is a potent inhibitor of the V600E mutant BRAF kinase, used in the treatment of melanoma.[2]

-

CDKs (Cyclin-Dependent Kinases): Various 7-azaindole derivatives have shown potent inhibition of CDKs, which are key regulators of the cell cycle, making them attractive targets for cancer therapy.

-

Aurora Kinases: These are involved in mitosis, and their inhibition by 7-azaindole compounds can lead to antitumor effects.[5]

-

-

Tyrosine Kinases: 7-azaindole derivatives have also been developed as inhibitors of tyrosine kinases, which are critical in cell growth and differentiation.

Logical Relationship: Kinase Inhibition by 7-Azaindoles

Caption: Logical flow from the 7-azaindole scaffold to therapeutic effect via kinase inhibition.

Anticancer Activity

Stemming from their kinase inhibitory activity, many 7-azaindole derivatives exhibit potent anticancer properties.[7] They have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[8] The introduction of a sulfonyl group, as seen in the title compound, has been explored in other heterocyclic systems to enhance anticancer activity. For instance, indole-based sulfonylhydrazones have shown promise as anti-breast cancer agents.

Antiviral and Other Activities

The 7-azaindole scaffold is not limited to kinase inhibition and anticancer applications. Research has demonstrated its potential in other therapeutic areas:

-

Antiviral Activity: Certain 7-azaindole derivatives have been identified as inhibitors of viral replication. For example, some have shown activity against the SARS-CoV-2 spike-hACE2 protein interaction.[9]

-

Analgesic and Hypotensive Effects: Some earlier studies on 7-azaindole derivatives reported analgesic (pain-relieving) and hypotensive (blood pressure-lowering) activities.[10][11][12]

The Role of the 2-Difluoromethyl and 1-Phenylsulfonyl Substituents

While no specific data exists for the combination in the title compound, the effects of these individual substituents can be inferred from the broader chemical literature:

-

2-Difluoromethyl (-CHF2) Group: The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group can alter the electronic properties of the 7-azaindole ring and may influence its interaction with biological targets.

-

1-Phenylsulfonyl (-SO2Ph) Group: The N-sulfonyl group is often used as a protecting group in the synthesis of indole and azaindole derivatives.[13][14] However, its presence in the final compound can also significantly impact biological activity. In some cases, it may be crucial for target engagement, while in others, its removal might be necessary for optimal activity.[9]

Hypothetical Experimental Workflow for Biological Evaluation

Should research on this compound be undertaken, a typical workflow for its biological evaluation would likely involve the following steps:

Caption: A generalized workflow for the biological evaluation of a novel 7-azaindole derivative.

Conclusion

While the specific biological activity of this compound remains to be elucidated through experimental studies, the extensive body of research on the 7-azaindole scaffold provides a strong foundation for predicting its potential therapeutic applications. Based on the known activities of structurally related compounds, it is plausible that this molecule could exhibit activity as a kinase inhibitor with potential applications in oncology and other diseases driven by aberrant cell signaling. Further research, including in vitro screening against a panel of kinases and cell-based assays, is necessary to confirm these hypotheses and to determine the specific pharmacological profile of this compound.

References

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pjps.pk [pjps.pk]

- 11. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.lih.lu [researchportal.lih.lu]

- 13. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Structural Analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and methodological overview of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry. Due to the prevalence of the 7-azaindole scaffold in kinase inhibitors, this document outlines a plausible synthetic route, predicted spectroscopic data, and a representative mechanism of action. The provided experimental protocols and data are based on established methodologies for analogous compounds and serve as a practical resource for researchers engaged in the synthesis and characterization of novel 7-azaindole derivatives.

Introduction

7-Azaindole, a bioisostere of indole, is a privileged scaffold in drug discovery, notably in the development of kinase inhibitors. The nitrogen atom in the pyridine ring of the 7-azaindole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases, a key interaction for potent inhibition. The introduction of a difluoromethyl group at the 2-position and a phenylsulfonyl group on the indole nitrogen modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest for structure-activity relationship (SAR) studies. This guide details the structural characteristics and provides a framework for the experimental investigation of this compound.

Molecular Structure and Properties

IUPAC Name: 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS Number: 1363381-32-1 Molecular Formula: C₁₄H₁₀F₂N₂O₂S Molecular Weight: 308.31 g/mol Appearance: White to off-white solid

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, the following tables summarize predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.45 - 8.40 | dd | J = 4.8, 1.5 | H-6 |

| 8.20 - 8.15 | m | Phenyl-H (ortho) | |

| 7.80 - 7.75 | dd | J = 7.8, 1.5 | H-4 |

| 7.65 - 7.55 | m | Phenyl-H (para) | |

| 7.50 - 7.40 | m | Phenyl-H (meta) | |

| 7.25 - 7.20 | dd | J = 7.8, 4.8 | H-5 |

| 6.90 | t | J = 54.5 | CHF₂ |

| 6.70 | s | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 148.8 | C-7a |

| 144.5 | C-6 |

| 138.5 | Phenyl-C (ipso) |

| 134.0 | Phenyl-C (para) |

| 131.5 | C-2 |

| 129.5 | Phenyl-C (meta) |

| 128.0 | Phenyl-C (ortho) |

| 127.5 | C-3a |

| 118.0 | C-4 |

| 117.5 | C-5 |

| 112.0 (t, J ≈ 240 Hz) | CHF₂ |

| 102.0 | C-3 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -115.0 to -125.0 | d | J ≈ 54.5 | CHF₂ |

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound based on established methodologies for the synthesis of related 7-azaindole derivatives.

Synthesis of 2-Difluoromethyl-7-azaindole

This procedure is adapted from methods for the introduction of a difluoromethyl group to heterocyclic systems.

Materials:

-

7-Azaindole

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-azaindole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (2.0 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-difluoromethyl-7-azaindole.

Synthesis of this compound

This procedure describes the N-sulfonylation of the 7-azaindole core.

Materials:

-

2-Difluoromethyl-7-azaindole

-

Benzenesulfonyl chloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-difluoromethyl-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic scheme for this compound.

Representative Signaling Pathway: Kinase Inhibition

The 7-azaindole scaffold is a known hinge-binding motif in many kinase inhibitors. The following diagram depicts a simplified, representative signaling pathway illustrating how a 7-azaindole derivative might inhibit a generic protein kinase, thereby blocking downstream signaling.

Caption: Competitive inhibition of a protein kinase by a 7-azaindole derivative.

Conclusion

This technical guide provides a foundational understanding of the structural and synthetic aspects of this compound. While experimental data for this specific molecule is limited, the provided protocols and predicted data serve as a valuable starting point for researchers. The established importance of the 7-azaindole scaffold in kinase inhibition suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs. The methodologies and conceptual frameworks presented herein are intended to facilitate such future research endeavors.

An In-Depth Technical Guide to the Pharmacological Profile of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Disclaimer: Publicly available pharmacological data for the specific compound 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole is limited. This guide provides a comprehensive overview based on the well-established activities of the broader 7-azaindole class of molecules, to which it belongs. The information presented here is intended to serve as a predictive framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1][2][3] This interaction makes 7-azaindole derivatives potent and versatile inhibitors of a wide range of kinases, many of which are implicated in cancer and other diseases.[4][5] The presence of a phenylsulfonyl group at the 1-position and a difluoromethyl group at the 2-position of the 7-azaindole core in the compound of interest suggests that it is likely designed as a kinase inhibitor.

Predicted Pharmacological Profile

Based on extensive research into analogous compounds, this compound is predicted to function as an ATP-competitive kinase inhibitor. The 7-azaindole core is expected to form crucial hydrogen bonds with the kinase hinge region, while the substituents at the 1 and 2-positions will likely influence potency, selectivity, and pharmacokinetic properties.[1]

Derivatives of 7-azaindole have demonstrated significant inhibitory activity against a multitude of protein kinases, including but not limited to:

-

Serine/Threonine Kinases: BRAF, Cyclin-Dependent Kinases (CDKs), Haspin, and Phosphoinositide 3-Kinases (PI3Ks).[6][7][8]

-

Tyrosine Kinases: Src family kinases.[9]

The specific kinase or kinases targeted by this compound would need to be determined experimentally through broad panel screening.

Quantitative Data from Structurally Related 7-Azaindole Derivatives

To provide a quantitative perspective on the potential potency of this class of compounds, the following tables summarize the inhibitory activities of various 7-azaindole derivatives against several key kinase targets.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against CDK9/CyclinT and Haspin Kinases

| Compound ID | Target Kinase | IC50 (nM) |

| 8g | CDK9/CyclinT | 110 |

| Haspin | 280 | |

| 8h | CDK9/CyclinT | 1,200 |

| Haspin | 110 | |

| 8i | CDK9/CyclinT | >10,000 |

| Haspin | 1,100 | |

| 8l | CDK9/CyclinT | >10,000 |

| Haspin | 14 |

Data sourced from a study on 7-azaindole derivatives with benzocycloalkanone motifs.[6]

Table 2: Inhibitory Activity of a 7-Azaindole Derivative against BRAF V600E

| Compound ID | Target Kinase | IC50 (nM) |

| Vemurafenib (PLX4032) | BRAF V600E | 31 |

Vemurafenib is an FDA-approved drug for melanoma and contains a 7-azaindole core.[7]

Table 3: Inhibitory Activity of 7-Azaindole Derivatives against PI3Kγ

| Compound ID | Target Kinase | IC50 (nM) |

| B13 | PI3Kγ | <1 |

| B14 | PI3Kγ | <1 |

| C1 | PI3Kγ | <1 |

| C2 | PI3Kγ | <1 |

Data from a study on novel 7-azaindole derivatives as potent PI3K inhibitors.[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of novel 7-azaindole-based kinase inhibitors.

1. In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of phosphorylation is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.

-

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP, or non-radiolabeled for detection via antibodies or luminescence)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) at various concentrations

-

96- or 384-well assay plates

-

Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)

-

Plate reader compatible with the detection method

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase reaction buffer.

-

Add the kinase and its substrate to the wells of the assay plate.

-

Add the diluted test compound to the wells. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of substrate phosphorylation using the chosen detection method.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

-

2. Cell-Based Anti-Proliferative Assay (MTT/MTS Assay)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines that are dependent on the activity of the target kinase.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, which can be quantified by spectrophotometry. A decrease in the colorimetric signal indicates a reduction in cell viability.[10][12]

-

Materials:

-

Cancer cell line of interest (e.g., a line with a known dependency on a specific kinase)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound at various concentrations

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the existing medium with the medium containing the test compound. Include vehicle-treated (e.g., DMSO) control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the MTT or MTS reagent to each well and incubate for a further 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[12]

-

Visualizations

Signaling Pathway Diagram

Caption: A representative PI3K/AKT/mTOR signaling pathway often targeted by 7-azaindole kinase inhibitors.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the pharmacological evaluation of a novel kinase inhibitor.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[2][3][4] This is largely due to the ability of the 7-azaindole nitrogen atoms to form key hydrogen bond interactions within the ATP-binding site of kinases, mimicking the binding of adenine.[5][6] This document provides detailed application notes and protocols for the characterization of novel 7-azaindole-based compounds, such as 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole, as potential kinase inhibitors.

While specific data for this compound is not yet publicly available, the methodologies described herein are based on established practices for evaluating similar small molecule kinase inhibitors and provide a robust framework for its investigation.[7][8]

Principle of Action

7-Azaindole derivatives typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of substrate proteins.[6] The phenylsulfonyl group at the 1-position and the difluoromethyl group at the 2-position of the 7-azaindole core of the title compound are expected to modulate its potency, selectivity, and pharmacokinetic properties. The following protocols are designed to determine the inhibitory activity and characterize the mechanism of action of this compound.

Data Presentation: Representative Inhibitory Activities

The following table summarizes hypothetical, yet representative, quantitative data for a novel 7-azaindole derivative, "Compound X" (representing this compound), against a panel of kinases. This data is for illustrative purposes and would be generated using the protocols detailed below.

| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| Kinase A | 15 | 150 |

| Kinase B | 250 | >1000 |

| Kinase C | 8 | 95 |

| Kinase D | >1000 | >1000 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.[1]

A. Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1] Specific buffer components may vary depending on the kinase.

-

Kinase: Dilute the target kinase to the desired final concentration in kinase buffer. The optimal concentration should be determined empirically.

-

Substrate: Prepare the specific peptide or protein substrate for the kinase in kinase buffer.

-

ATP: Prepare a stock solution of ATP in water. The final concentration used in the assay should be close to the Km for the specific kinase.

-

Test Compound: Prepare a stock solution of this compound in 100% DMSO.[9] Create a serial dilution series in DMSO.

B. Assay Procedure:

-

Add kinase buffer to the wells of a 96- or 384-well plate.

-

Add the test compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-enzyme control.

-

Add the kinase to all wells except the no-enzyme control.

-

Add the substrate to all wells.

-

Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP to all wells.[1]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1] The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA).[1]

-

Detect the kinase activity using a suitable method (e.g., radiometric, fluorescence-based, or luminescence-based).[8]

C. Data Analysis:

-

Subtract the background signal (no-enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell-Based Kinase Inhibition Assay

This protocol assesses the ability of the test compound to inhibit the target kinase within a cellular context.[7]

A. Cell Culture and Seeding:

-

Culture a cell line that is dependent on the activity of the target kinase.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[7]

B. Compound Treatment:

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the test compound dilutions. Include a vehicle control (e.g., DMSO).[7]

-

Incubate the cells for a specified period (e.g., 24-72 hours).[7]

C. Measurement of Cellular Activity:

The endpoint measurement will depend on the downstream effect of kinase inhibition. Common methods include:

-

Western Blotting: Lyse the cells and perform a Western blot to detect the phosphorylation status of a known downstream substrate of the target kinase.

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the inhibitor on cell growth and survival.[7] Add the viability reagent and measure the signal according to the manufacturer's instructions.[1][7]

D. Data Analysis:

-

Western Blot: Quantify the band intensities to determine the reduction in substrate phosphorylation at different compound concentrations.

-

Viability/Proliferation Assays: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[1]

Visualizations

Caption: Kinase inhibitor discovery and development workflow.

Caption: Biochemical kinase assay experimental workflow.

Caption: General signaling pathway inhibition by a kinase inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays with 7-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds.[1][2][3][4] Its structural similarity to purines and indoles allows it to interact with a wide range of biological targets, making it a valuable template for the design of novel therapeutics.[3][4] Derivatives of 7-azaindole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-cancer, anti-inflammatory, and antiviral effects.[1][5][6] This document provides detailed application notes and protocols for utilizing 7-azaindole derivatives, such as the representative compound 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole , in various cell-based assays to explore their therapeutic potential.

Biological Activities and Key Targets

7-Azaindole derivatives have been shown to modulate the activity of numerous cellular targets. A key area of investigation is their role as kinase inhibitors .[1][3][4] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. The 7-azaindole moiety can form crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, leading to their inhibition.[3]

Furthermore, these compounds have been investigated for their efficacy as:

-

Anti-cancer agents , by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[2][6][7]

-

Anti-inflammatory agents , by modulating the production of inflammatory cytokines.[8]

-

Antiviral agents , particularly against HIV and SARS-CoV-2, by inhibiting viral enzymes or host-cell entry.[9][10]

-

Modulators of other key cellular targets , such as phosphoinositide 3-kinases (PI3Ks), Orai calcium channels, and chemokine receptors.[6][11][12]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various 7-azaindole derivatives against different biological targets, as reported in the literature. This data provides a comparative overview of the potency of this class of compounds.

| Compound Class | Target | Assay Type | Cell Line | IC50/EC50 | Reference |

| 7-Azaindole Derivatives | HIV-1 Reverse Transcriptase | Cell-free FRET assay | - | 0.36 µM - 9.2 µM | [9] |

| 7-Azaindole Derivatives | HIV-1 | Antiviral Assay | PBM, CEM, Vero | Submicromolar EC50 | [9] |

| 7-Azaindole Derivatives | FGFR4 | Kinase Inhibition | - | Potent Inhibition | [7] |

| 7-Azaindole Derivatives | FGFR4 Signaling | Western Blot | HuH-7 | Significant Inhibition | [7] |

| 7-Azaindole Derivatives | Cell Proliferation | Proliferation Assay | HuH-7, MDA-MB-453 | Effective Suppression | [7] |

| 7-Azaindole Derivatives | Cytokinin Analogues | Cytotoxicity Assay | HL-60 | Cytotoxic Activity | [13] |

| 7-Azaindole Derivatives | SARS-CoV-2 S-hACE2 Interaction | Pseudovirus Model | A549, MRC-5 | EC50 < 9.08 µM | [10] |

| 7-Aza-2-oxindole Derivatives | TNF-α, IL-6 Release | ELISA | RAW264.7 | Inhibitory Potency | [8] |

| 7-Azaindole Derivatives | CDK9/CyclinT, Haspin | Kinase Inhibition | - | 14 nM (for Haspin) | [14] |

| 7-Azaindole Derivatives | ULK1/2 | Biochemical Kinase Assay | - | < 25 nM | [15] |

| 7-Azaindole Isoindolinone-based | PI3Kγ | Cellular Inhibition Assay | THP-1 | 0.040 µM | [12] |

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method to assess the inhibitory activity of a 7-azaindole derivative against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

-

384-well plates

-

Plate reader compatible with the detection reagent

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

-

Add the diluted test compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant kinase to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to evaluate the effect of a 7-azaindole derivative on the proliferation of cancer cells.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting cell proliferation.

Materials:

-

Cancer cell line (e.g., HuH-7, MDA-MB-453)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

-

Prepare a serial dilution of the test compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: Anti-inflammatory Activity Assay (LPS-stimulated Cytokine Release)

This protocol describes how to assess the anti-inflammatory potential of a 7-azaindole derivative by measuring its effect on cytokine release from macrophages.[8]

Objective: To evaluate the inhibitory effect of a test compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[8]

Materials:

-

Macrophage cell line (e.g., RAW264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound dissolved in DMSO

-

ELISA kits for TNF-α and IL-6

-

24-well plates

-

CO2 incubator

-

ELISA plate reader

Procedure:

-

Seed the macrophage cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a negative control (no LPS) and a positive control (LPS only).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to evaluate the dose-dependent effect.

Visualizations

Below are diagrams illustrating a representative signaling pathway that can be modulated by 7-azaindole derivatives and a typical experimental workflow for a cell-based assay.

Caption: Representative MAPK/ERK signaling pathway often targeted by 7-azaindole kinase inhibitors.

References

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubility of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole in DMSO

For Researchers, Scientists, and Drug Development Professionals

Compound Information

| Compound Name | 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole |

| CAS Number | 1363381-32-1 |

| Molecular Formula | C₁₄H₁₀F₂N₂O₂S |

| Physical Form | Solid |

| Storage Temperature | Refrigerator |

Section 1: Introduction to Solubility in Drug Discovery

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. In early drug discovery, DMSO is a widely used solvent to prepare stock solutions for in vitro assays due to its ability to dissolve a wide range of compounds.[1] However, high concentrations of DMSO can be toxic to cells, making it crucial to determine the maximum solubility of a compound to prepare highly concentrated stock solutions and minimize the final DMSO concentration in assays.[1]

7-Azaindole derivatives are a significant class of heterocyclic compounds that have shown a wide range of biological activities, including kinase inhibition and anti-cancer properties.[2][3][4] The specific compound, this compound, belongs to this promising class of molecules.

Section 2: Experimental Protocol for Determining Solubility in DMSO

This section details a standardized protocol for determining the solubility of this compound in DMSO using the saturation shake-flask method.

Materials

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Experimental Workflow

Solubility Determination Workflow

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.[1]

-

Visually inspect the solution. If all the solid has dissolved, add a small, known additional amount of the compound and repeat the vortexing step. Continue this process until a small amount of solid precipitate remains, indicating a saturated solution.

-

-

Equilibration:

-

Place the tube containing the saturated solution in a thermostatic shaker or incubator set at a constant temperature (e.g., 25 °C).

-

Allow the solution to equilibrate for at least 24 hours to ensure that the maximum amount of compound has dissolved.[1] Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.[1]

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent in which the compound is highly soluble and that is compatible with the analytical method (e.g., methanol or acetonitrile for HPLC). A high dilution factor will likely be necessary.

-

-

Quantification:

-

Determine the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method. A standard curve of the compound in the same dilution solvent should be prepared for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

-

Section 3: Potential Biological Activity and Signaling Pathways

7-Azaindole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer.[2][3] While the specific targets of this compound are not explicitly detailed in the provided search results, a common mechanism of action for such compounds is the inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling.

Below is a generalized diagram of a kinase signaling pathway that could be targeted by a 7-azaindole derivative.

Generalized Kinase Signaling Pathway Inhibition

Section 4: Data Presentation

Upon determining the solubility through the aforementioned protocol, the quantitative data should be summarized in a clear and structured table for easy comparison and reference.

| Parameter | Value |

| Temperature (°C) | e.g., 25 |

| Solubility in DMSO (mg/mL) | Calculated Value |

| Solubility in DMSO (mM) | Calculated Value |

| Analytical Method | e.g., HPLC-UV |

Section 5: Conclusion and Recommendations

The protocols outlined in these application notes provide a robust framework for determining the solubility of this compound in DMSO. Accurate solubility data is essential for the design and execution of reliable in vitro and in vivo studies. It is recommended to perform the solubility determination in triplicate to ensure the reproducibility of the results. For compounds with potential therapeutic applications, understanding their solubility is a foundational step in the drug development process.

References

Application Notes and Protocols: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available information regarding the handling and storage of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole. Please note that detailed experimental data and specific protocols for this compound are limited in publicly available resources. Researchers should exercise caution and perform their own risk assessments before use.

Chemical and Physical Properties

Limited quantitative physicochemical data for this compound is available. The following table summarizes the known information. Researchers are advised to determine specific properties such as melting point, boiling point, and solubility experimentally.

| Property | Value | Source |

| CAS Number | 1363381-32-1 | [1][2] |

| IUPAC Name | 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | [1] |

| Molecular Formula | C₁₄H₁₀F₂N₂O₂S | [2] |

| Molecular Weight | 308.31 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically supplied at ≥97% | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Handling and Storage

Conflicting information exists regarding the optimal storage temperature for this compound. It is recommended to store it in a refrigerator and protect it from moisture.

Storage:

-

Recommended: Refrigerator.[1]

-

Alternative: Store at room temperature.

-

Keep container tightly closed in a dry and well-ventilated place.

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Safety Information

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements can be found on the supplier's safety data sheet (SDS).[1]

Experimental Protocols

Currently, there are no specific experimental protocols published in scientific literature for the use of this compound. The 7-azaindole scaffold is a common motif in medicinal chemistry, often utilized in the development of kinase inhibitors.[3][4] However, the specific biological targets and applications of this particular derivative are not documented.

General Workflow for Handling a Novel Research Compound:

The following diagram outlines a general workflow for receiving, storing, and preparing a novel solid compound for experimental use.

Caption: General workflow for handling a new solid research chemical.

Signaling Pathways and Biological Activity